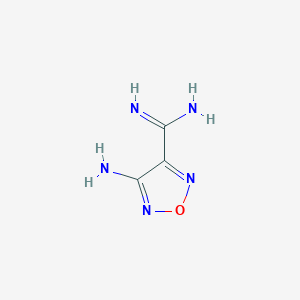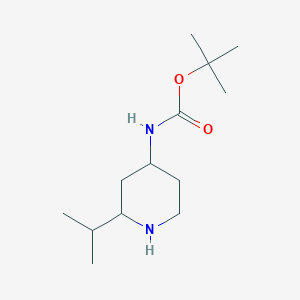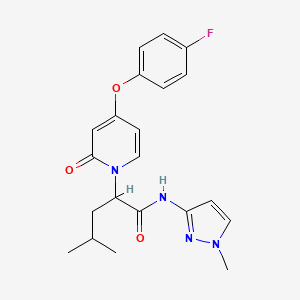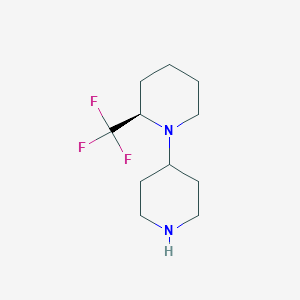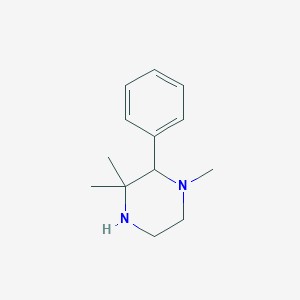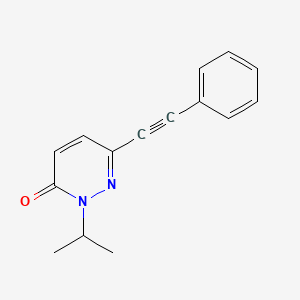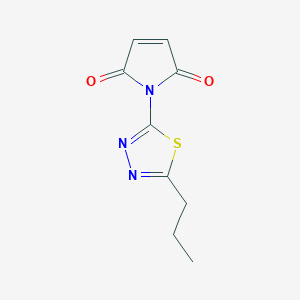
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
The synthesis of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atoms on the pyrrole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
2-Amino-5-propyl-1,3,4-thiadiazole: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C9H9N3O2S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H9N3O2S/c1-2-3-6-10-11-9(15-6)12-7(13)4-5-8(12)14/h4-5H,2-3H2,1H3 |
Clé InChI |
LFJMCAXKRHVKKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
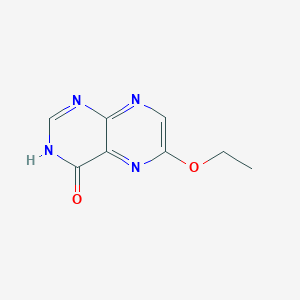
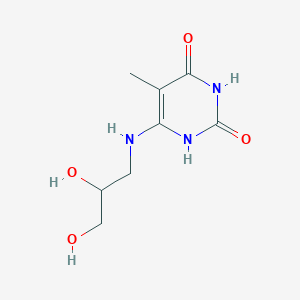

![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
